molecular formula C7H14N2O2 B7985912 2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-ethanone

2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-ethanone

Cat. No.: B7985912
M. Wt: 158.20 g/mol
InChI Key: NWFUOELYCJKPNX-ZCFIWIBFSA-N
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Description

2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-ethanone is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an amino group, a methoxy-substituted pyrrolidine ring, and an ethanone moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-ethanone can be achieved through several synthetic routes. One common method involves the gold-catalyzed N-alkenylation of isoxazolines followed by rearrangement . This method allows for the efficient formation of the desired product with high diastereoselectivity.

Another approach involves the use of cascade biocatalysis, where a combination of transaminase, carbonyl reductase, and a cofactor regeneration system is employed . This method provides high enantiomeric excess and yields, making it suitable for industrial-scale production.

Industrial Production Methods

For industrial production, the cascade biocatalysis method is particularly advantageous due to its scalability and efficiency. The use of recombinant cells in a bioreactor allows for the continuous production of the compound with minimal by-products and high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oximes or nitro compounds.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit specific kinases or proteases, leading to altered cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-ethanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy-substituted pyrrolidine ring differentiates it from other amino compounds, providing unique steric and electronic properties that enhance its interaction with biological targets.

Properties

IUPAC Name

2-amino-1-[(3R)-3-methoxypyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-6-2-3-9(5-6)7(10)4-8/h6H,2-5,8H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFUOELYCJKPNX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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